molecular formula C6H8ClN3O B11739771 3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride

3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride

Katalognummer: B11739771
Molekulargewicht: 173.60 g/mol
InChI-Schlüssel: OOIQBDRBADSBBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride is a chemical compound with a unique structure that includes an oxazole ring, a nitrile group, and a methylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with suitable reagents to form the oxazole ring . The reaction conditions often involve the use of catalysts such as AuCl3 or CuCl, which facilitate the cycloisomerization process .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, primary amines, and substituted oxazoles. These products are often characterized by their unique chemical and physical properties, which make them valuable in different applications.

Wissenschaftliche Forschungsanwendungen

3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H8ClN3O

Molekulargewicht

173.60 g/mol

IUPAC-Name

3-(methylaminomethyl)-1,2-oxazole-5-carbonitrile;hydrochloride

InChI

InChI=1S/C6H7N3O.ClH/c1-8-4-5-2-6(3-7)10-9-5;/h2,8H,4H2,1H3;1H

InChI-Schlüssel

OOIQBDRBADSBBB-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=NOC(=C1)C#N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.